4-tert-Butylphenoxyacetyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-tert-butylphenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTNMBDQWVPSHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346324 | |

| Record name | 4-tert-Butylphenoxyacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90734-55-7 | |

| Record name | 4-tert-Butylphenoxyacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-tert-butylphenoxyacetyl chloride chemical properties

An In-depth Technical Guide to 4-tert-butylphenoxyacetyl chloride

Introduction

This compound is an acyl chloride derivative of 4-tert-butylphenoxyacetic acid. It is a key reagent in synthetic organic chemistry, most notably in the field of nucleic acid synthesis, where its corresponding anhydride or the acyl chloride itself is used for the protection of exocyclic amino groups on nucleobases. This guide provides a comprehensive overview of its chemical properties, safety information, and its primary application in experimental workflows.

Chemical and Physical Properties

This compound is a colorless liquid with a pungent odor.[1][2] It is characterized by the presence of a reactive acyl chloride group, which dictates its chemical behavior. The bulky tert-butyl group enhances the solubility of its derivatives in organic solvents, a useful feature in synthetic applications.[3]

| Property | Value | Source |

| IUPAC Name | 2-(4-tert-butylphenoxy)acetyl chloride | [4] |

| Molecular Formula | C₁₂H₁₅ClO₂ | [4][5][6] |

| Molecular Weight | 226.70 g/mol | [2][4][5][6] |

| CAS Number | 90734-55-7 | [4][5][6] |

| Appearance | Colorless to pale yellow liquid | [1][2][7] |

| Physical State | Liquid | [1][2] |

| Odor | Pungent | [1][2] |

| Boiling Point | 130 - 132 °C | [1] |

| Refractive Index | 1.5145-1.5185 @ 20°C | [7] |

| InChI Key | CFTNMBDQWVPSHI-UHFFFAOYSA-N | [4][5] |

| SMILES | CC(C)(C)C1=CC=C(C=C1)OCC(=O)Cl | [4] |

Chemical Structure

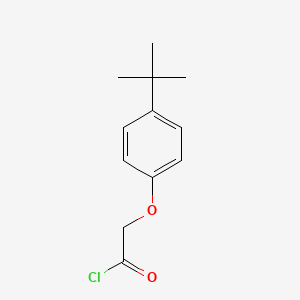

Caption: 2D structure of this compound.

Reactivity and Stability

This compound is stable under normal storage conditions.[1][2] Its primary reactivity stems from the acyl chloride functional group.

-

Reaction with Water: It reacts with water and other nucleophiles.[6] This hydrolysis reaction produces 4-tert-butylphenoxyacetic acid and hydrochloric acid.

-

Hazardous Reactions: No specific hazardous reactions are reported under normal processing.[2]

-

Thermal Decomposition: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and hydrogen chloride.[1]

Safety and Handling

This compound is a corrosive chemical that causes severe skin burns and eye damage.[1][2][4] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area or fume hood.[1][2]

| Hazard Information | Precautionary and First-Aid Measures |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[2][4] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[1][2] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded.[1] |

| Handling | Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling.[1] Ensure eyewash stations and safety showers are close to the workstation.[1] |

| Storage | Store locked up in a well-ventilated place.[1][2] Keep the container tightly closed.[1][2] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][2] |

| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. Immediately call a physician.[1][2] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a physician immediately.[1][2] |

| First Aid (Ingestion) | Rinse mouth. DO NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1][2] |

Experimental Protocols: Application in Oligonucleotide Synthesis

A primary application of the 4-tert-butylphenoxyacetyl (t-BPA) group is in the protection of the exocyclic amino groups of adenosine (A), guanosine (G), and cytidine (C) during solid-phase synthesis of RNA and DNA oligonucleotides.[3][8] The acyl chloride is used to introduce this protecting group onto the nucleoside monomers. The t-BPA group is advantageous because it is labile under mild basic conditions, allowing for its removal without degrading the sensitive oligonucleotide backbone.[8]

Methodology: Solid-Phase Synthesis Workflow

The synthesis of oligonucleotides is a cyclic process performed on a solid support. The t-BPA group plays a crucial role in preventing unwanted side reactions at the nucleobase amino groups.

-

Monomer Preparation: The exocyclic amines of dA, dC, and dG phosphoramidite monomers are protected with the t-BPA group.[8] The tert-butyl moiety increases the solubility of the monomer in organic solvents like acetonitrile.[3]

-

Solid-Phase Synthesis Cycle:

-

Deblocking: The 5'-hydroxyl group of the support-bound nucleotide is deprotected (typically by removing a dimethoxytrityl group).

-

Coupling: The next t-BPA-protected phosphoramidite monomer is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles. In some methods, 4-tert-butylphenoxyacetic anhydride (Tac₂O) is used as a labile capping reagent to avoid side reactions.[9]

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

-

-

Cleavage and Deprotection:

-

After the final cycle, the oligonucleotide is cleaved from the solid support.

-

The t-BPA protecting groups are removed from the nucleobases. This is typically achieved with a short treatment using a basic solution, such as ammonia-saturated methanol or a mixture of aqueous ammonia and ethanol.[3][8] These mild conditions are designed to minimize backbone degradation.[8]

-

For RNA synthesis, additional steps are required to remove 2'-hydroxyl protecting groups (like TBDMS).[3][10]

-

Caption: Workflow for oligonucleotide synthesis using t-BPA protecting groups.

References

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. atdbio.com [atdbio.com]

- 4. This compound | C12H15ClO2 | CID 611195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (4-tert-Butylphenoxy)acetyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 90734-55-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. Synthesis of oligodeoxynucleoside methylphosphonates utilizing the tert-butylphenoxyacetyl group for exocyclic amine protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of the extremely high duplex-forming ability of oligonucleotides modified with N-tert-butylguanidine- or N-tert-butyl-N′- methylguanidine-bridged nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

4-tert-butylphenoxyacetyl chloride structure and formula

An In-depth Technical Guide to 4-tert-butylphenoxyacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key reagent in synthetic organic chemistry, particularly in the field of nucleic acid synthesis. This document details its chemical structure, physical properties, and its primary application as a protecting group.

Chemical Structure and Formula

This compound is an acyl chloride derivative of 4-tert-butylphenoxyacetic acid. Its chemical structure consists of a 4-tert-butylphenyl group linked to an acetyl chloride moiety through an ether bond.

Molecular Formula: C₁₂H₁₅ClO₂[1][2][3]

IUPAC Name: 2-(4-tert-butylphenoxy)acetyl chloride[3]

SMILES: CC(C)(C)C1=CC=C(C=C1)OCC(=O)Cl[1][3]

InChI Key: CFTNMBDQWVPSHI-UHFFFAOYSA-N[1][3]

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 226.70 g/mol [4] |

| CAS Number | 90734-55-7[2][3] |

| Appearance | Clear colorless to pale yellow liquid[5] |

| Boiling Point | 130-132 °C at 5 mmHg[2] |

| Refractive Index | 1.5145-1.5185 at 20°C[5] |

| Purity | ≥97.5%[5] |

| Sensitivity | Moisture Sensitive[2] |

Applications in Oligonucleotide Synthesis

This compound is primarily utilized as a protecting group for the exocyclic amino functions of nucleobases in the chemical synthesis of RNA and DNA.[6][7] Specifically, the tert-butylphenoxyacetyl (t-BPA) group is employed to protect the exocyclic amines of deoxyadenosine (dA), deoxycytidine (dC), and deoxyguanosine (dG).[7]

The increased lability of the t-BPA group, when compared to standard benzoyl and isobutyryl protecting groups, allows for the use of milder basic conditions during the deprotection step.[7] This is particularly advantageous as it minimizes backbone degradation and prevents base modifications.[7] The tert-butyl moiety also enhances the solubility of the protected nucleoside monomers in organic solvents like acetonitrile, which is beneficial during the automated synthesis process.[6]

Experimental Protocols

General Protocol for Protection of Nucleoside Exocyclic Amines

This protocol describes the general methodology for the protection of the exocyclic amino group of a nucleoside (e.g., deoxyadenosine) with this compound.

-

Preparation: The starting nucleoside is dried by co-evaporation with anhydrous pyridine.

-

Reaction: The dried nucleoside is dissolved in anhydrous pyridine, and the solution is cooled in an ice bath.

-

Addition of Reagent: this compound is added dropwise to the cooled solution with stirring.

-

Reaction Monitoring: The reaction is allowed to proceed at room temperature and is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is quenched by the addition of cold water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The product is extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the N-protected nucleoside.

General Workflow for Solid-Phase Oligonucleotide Synthesis

The following diagram illustrates the key stages where this compound is employed as part of the t-BPA protecting group in a typical solid-phase oligonucleotide synthesis cycle.

Caption: Workflow for oligonucleotide synthesis using t-BPA protecting groups.

Deprotection Protocol

Deprotection of the nucleobases and cleavage from the solid support is typically achieved in a single step using a short treatment with a basic solution.[7]

-

Cleavage and Deprotection: The solid support containing the synthesized oligonucleotide is treated with concentrated aqueous ammonia/ethanol (3:1 v/v) at 55 °C for one hour.[6] For oligodeoxynucleoside methylphosphonates, ammonia-saturated methanol can be used.[7]

-

Filtration and Evaporation: The support is filtered off, and the filtrate containing the deprotected oligonucleotide is collected. The solvent is then removed by evaporation.

-

Purification: The resulting crude oligonucleotide is purified using techniques such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Safety Information

This compound is a corrosive substance. It is known to cause severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, such as a fume hood. As it is moisture-sensitive, it should be stored in a tightly sealed container under a dry, inert atmosphere.[2]

References

- 1. PubChemLite - this compound (C12H15ClO2) [pubchemlite.lcsb.uni.lu]

- 2. store.p212121.com [store.p212121.com]

- 3. This compound | C12H15ClO2 | CID 611195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemgenesindia.com [chemgenesindia.com]

- 5. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. atdbio.com [atdbio.com]

- 7. Synthesis of oligodeoxynucleoside methylphosphonates utilizing the tert-butylphenoxyacetyl group for exocyclic amine protection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-tert-butylphenoxy)acetyl chloride

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-tert-butylphenoxy)acetyl chloride, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its chemical characteristics, outlines relevant experimental protocols, and presents logical workflows for its synthesis.

Chemical and Physical Properties

2-(4-tert-butylphenoxy)acetyl chloride is a chemical intermediate. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C12H15ClO2 | [1][2] |

| Molecular Weight | 226.70 g/mol | [1] |

| CAS Number | 90734-55-7 | [1][3][4][5] |

| Appearance | Clear colorless to pale yellow liquid | [3][4][5] |

| Physical Form | Liquid/Solid | [3][4][5] |

| Purity (Assay) | ≥97.5 to ≤102.5% (Titration ex Chloride) | [3][4][5] |

| Refractive Index | 1.5145-1.5185 @ 20°C | [3][4][5] |

| Storage | Inert atmosphere, room temperature | |

| IUPAC Name | 2-(4-tert-butylphenoxy)acetyl chloride | [1] |

| InChI | 1S/C12H15ClO2/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14/h4-7H,8H2,1-3H3 | [1] |

| InChIKey | CFTNMBDQWVPSHI-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)C1=CC=C(C=C1)OCC(=O)Cl | [1] |

Experimental Protocols

The primary method for the synthesis of 2-(4-tert-butylphenoxy)acetyl chloride involves the chlorination of its corresponding carboxylic acid, 4-tert-butylphenoxyacetic acid. A general and widely applicable method for this conversion is the use of thionyl chloride (SOCl2).

Synthesis of 2-(4-tert-butylphenoxy)acetyl chloride from 4-tert-butylphenoxyacetic acid

This protocol is based on a general method for converting carboxylic acids to acid chlorides.

-

Materials:

-

4-tert-butylphenoxyacetic acid

-

Thionyl chloride (SOCl2)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Inert gas (e.g., nitrogen or argon)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend or dissolve 4-tert-butylphenoxyacetic acid in an excess of thionyl chloride or in an anhydrous solvent.

-

The reaction is typically performed at room temperature or with gentle heating.

-

The reaction progress can be monitored by the cessation of gas evolution (HCl and SO2).

-

Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure, a process that should be conducted in a well-ventilated fume hood.

-

The resulting crude 2-(4-tert-butylphenoxy)acetyl chloride can be purified by distillation under reduced pressure.

-

A related, efficient method involves the conversion of tert-butyl esters to acid chlorides using thionyl chloride at room temperature.[6] This suggests that if a tert-butyl ester of 4-tert-butylphenoxyacetic acid is available, it can be readily converted to the desired acid chloride.[6]

Logical and Experimental Workflows

The synthesis of 2-(4-tert-butylphenoxy)acetyl chloride typically follows a straightforward path from commercially available starting materials. The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Caption: Synthetic pathway to 2-(4-tert-butylphenoxy)acetyl chloride.

References

- 1. 4-tert-Butylphenoxyacetyl chloride | C12H15ClO2 | CID 611195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C12H15ClO2) [pubchemlite.lcsb.uni.lu]

- 3. A19408.30 [thermofisher.com]

- 4. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 4-tert-Butylphenoxyacetyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-tert-butylphenoxyacetyl chloride from its corresponding carboxylic acid, 4-tert-butylphenoxyacetic acid. This conversion is a fundamental step in various synthetic pathways, particularly in the development of pharmaceuticals and advanced materials where the resulting acyl chloride serves as a highly reactive intermediate. This document details the underlying reaction mechanisms, provides a robust experimental protocol, and summarizes key data for practical application in a laboratory setting.

Overview of the Synthesis

The conversion of a carboxylic acid to an acyl chloride is a crucial transformation in organic synthesis. Acyl chlorides are significantly more reactive than their parent carboxylic acids and serve as versatile synthons for the formation of esters, amides, and other acyl derivatives. The synthesis of this compound is typically achieved by treating 4-tert-butylphenoxyacetic acid with a chlorinating agent. The most common and efficient reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2][3][4]

The primary advantage of using these reagents is that the byproducts of the reaction are gaseous (sulfur dioxide and hydrogen chloride with thionyl chloride; carbon dioxide, carbon monoxide, and hydrogen chloride with oxalyl chloride), which simplifies the purification of the desired this compound.[4][5] This guide will focus on the widely used thionyl chloride method.

Physicochemical Properties

A clear understanding of the physical and chemical properties of the reactant and product is essential for safe handling, accurate measurements, and successful synthesis.

| Property | 4-tert-Butylphenoxyacetic Acid (Starting Material) | This compound (Product) |

| CAS Number | 1798-04-5[6] | 90734-55-7[7] |

| Molecular Formula | C₁₂H₁₆O₃[6] | C₁₂H₁₅ClO₂[7] |

| Molecular Weight | 208.25 g/mol [6] | 226.70 g/mol [7] |

| Appearance | White crystalline powder[8] | Solid or colorless to pale yellow liquid[9] |

| Melting Point | 96 °C[10] | Not available |

| Boiling Point | 325.4 ± 25.0 °C (Predicted)[10] | Not available |

| Key Hazards | Skin, eye, and respiratory irritant | Causes severe skin burns and eye damage; reacts with water[7][11] |

Reaction Mechanism and Workflow

Reaction Mechanism with Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution. The key steps are as follows:

-

The carbonyl oxygen of the carboxylic acid performs a nucleophilic attack on the sulfur atom of thionyl chloride.[2]

-

A chloride ion is eliminated, and a proton transfer occurs, forming a highly reactive chlorosulfite intermediate.[2][12]

-

The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the intermediate.[2]

-

This attack leads to the reformation of the carbonyl double bond and the elimination of the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and another chloride ion, yielding the final acyl chloride product.[1]

Caption: Reaction mechanism for the synthesis of an acyl chloride using thionyl chloride.

Experimental Workflow

The overall process involves setting up the reaction under anhydrous conditions, executing the reaction, removing the excess reagent and solvent, and finally purifying the product.

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocol

This protocol describes the synthesis of this compound using thionyl chloride in an anhydrous solvent.

Materials:

-

4-tert-butylphenoxyacetic acid (C₁₂H₁₆O₃)

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Two-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Gas trap (bubbler with NaOH solution)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: Assemble a dry, two-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product. Connect the top of the condenser to a gas trap to neutralize the HCl and SO₂ gases that will evolve. Place the entire apparatus under an inert atmosphere.[5]

-

Charging the Flask: Add 4-tert-butylphenoxyacetic acid to the flask, followed by anhydrous dichloromethane to dissolve the solid.

-

Reagent Addition: While stirring the solution at room temperature, slowly add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) via the dropping funnel.[5] An exothermic reaction may occur, and gas will begin to evolve.

-

Reaction: Once the addition is complete, heat the mixture to a gentle reflux (approximately 40-50 °C for DCM).[5] Maintain this temperature for 3 to 6 hours.[5] The reaction is considered complete when the evolution of gas ceases.

-

Isolation: Allow the reaction mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The thionyl chloride is volatile, but appropriate safety measures should be taken.

-

Purification: The resulting crude this compound can be purified by vacuum distillation to obtain the final product with high purity.

Quantitative Data Summary

The following table provides an example of the quantities and conditions for a laboratory-scale synthesis.

| Parameter | Value | Notes |

| 4-tert-butylphenoxyacetic acid | 10.41 g (50 mmol) | 1.0 equivalent |

| **Thionyl chloride (SOCl₂) ** | 8.92 g (5.9 mL, 75 mmol) | 1.5 equivalents |

| Anhydrous Dichloromethane (DCM) | 100 mL | Solvent |

| Reaction Temperature | 40 °C (Reflux) | [5] |

| Reaction Time | 4 hours | Or until gas evolution ceases[5] |

| Theoretical Yield | 11.34 g (50 mmol) | Based on 100% conversion |

| Expected Purity | >95% after distillation | Dependent on purification efficiency |

Safety and Handling

-

Thionyl Chloride (SOCl₂): This reagent is highly toxic, corrosive, and reacts violently with water. It should be handled exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

This compound: As an acyl chloride, the product is corrosive and a lachrymator. It causes severe skin burns and eye damage.[7] It is also moisture-sensitive and will hydrolyze back to the carboxylic acid upon contact with water or humid air.[9] Handle with appropriate PPE in a fume hood.

-

Gas Evolution: The reaction produces significant amounts of toxic and corrosive gases (HCl and SO₂). An effective gas trap containing a basic solution (e.g., NaOH) is mandatory to neutralize these byproducts.[5]

-

Anhydrous Conditions: The success of the reaction depends on maintaining strictly anhydrous (dry) conditions. All glassware must be dried, and anhydrous solvents must be used.

References

- 1. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. 2-(4-Tert-butylphenoxy)acetic acid | C12H16O3 | CID 15718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C12H15ClO2 | CID 611195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-tert-Butylphenoxyacetic acid, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. CAS 90734-55-7: this compound [cymitquimica.com]

- 10. China 4-TERT-BUTYLPHENOXYACETIC ACID CAS NO:1798-04-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 11. 90734-55-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]

An In-depth Technical Guide to the General Reactivity of 4-tert-Butylphenoxyacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-Butylphenoxyacetyl chloride is a reactive acyl chloride that serves as a versatile intermediate in organic synthesis. Its reactivity is primarily dictated by the electrophilic carbonyl carbon of the acyl chloride functional group. This technical guide provides a comprehensive overview of the synthesis and general reactivity of this compound, with a focus on its utility in esterification, amidation, and Friedel-Crafts acylation reactions. Detailed experimental protocols and reaction parameters are presented to facilitate its application in research and development.

Introduction

This compound, with the chemical formula C₁₂H₁₅ClO₂, is a valuable reagent in organic chemistry, particularly in the synthesis of pharmaceuticals and other fine chemicals. The presence of the reactive acyl chloride group allows for a variety of nucleophilic substitution reactions, making it a key building block for introducing the 4-tert-butylphenoxyacetyl moiety into molecules. This guide will delve into the synthesis of this compound and its characteristic reactions.

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from 4-tert-butylphenol.

Step 1: Synthesis of 4-tert-Butylphenoxyacetic Acid

The first step involves the synthesis of the corresponding carboxylic acid, 4-tert-butylphenoxyacetic acid. A common method for this is the Williamson ether synthesis, where 4-tert-butylphenol is reacted with an α-haloacetic acid, such as chloroacetic acid, in the presence of a base.

Step 2: Conversion to this compound

The resulting 4-tert-butylphenoxyacetic acid is then converted to the acyl chloride. This is achieved by reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1] These reagents readily convert carboxylic acids into their more reactive acyl chloride counterparts.[1]

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 4-tert-Butylphenoxyacetic Acid

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butylphenol in a suitable solvent such as aqueous sodium hydroxide.

-

Add a solution of chloroacetic acid dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the 4-tert-butylphenoxyacetic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

Part B: Synthesis of this compound

-

In a fume hood, place the dry 4-tert-butylphenoxyacetic acid in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap.

-

Add an excess of thionyl chloride to the flask.

-

Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

General Reactivity

As an acyl chloride, this compound is a highly reactive electrophile. The carbon atom of the carbonyl group is susceptible to attack by a wide range of nucleophiles.[2] The general reaction mechanism is a nucleophilic acyl substitution, which proceeds via an addition-elimination pathway.[1]

Hydrolysis

This compound reacts readily with water to hydrolyze back to 4-tert-butylphenoxyacetic acid.[2] This reaction is typically vigorous, and care should be taken to protect the acyl chloride from atmospheric moisture during storage and handling.

Esterification

The reaction of this compound with alcohols or phenols yields the corresponding esters.[1][3] This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.[2] The use of the acyl chloride for esterification is advantageous as the reaction is generally faster and more complete compared to the direct esterification of the carboxylic acid.[3]

Table 1: Typical Conditions for Esterification of this compound

| Parameter | Condition |

| Nucleophile | Primary, secondary, or tertiary alcohols; phenols |

| Solvent | Aprotic solvents (e.g., dichloromethane, THF, diethyl ether) |

| Base | Pyridine, triethylamine, or other non-nucleophilic base |

| Temperature | 0 °C to room temperature |

| Reaction Time | Typically 1-4 hours |

Experimental Protocol: Esterification with an Alcohol

-

Dissolve the alcohol in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add one equivalent of a non-nucleophilic base (e.g., triethylamine).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of this compound in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water, dilute acid, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting ester by column chromatography or distillation.

Amidation

This compound reacts with ammonia, primary amines, or secondary amines to form primary, secondary, or tertiary amides, respectively.[1] Similar to esterification, a base is typically added to scavenge the HCl produced during the reaction. Often, an excess of the amine reactant can serve as the base.[4]

Table 2: Typical Conditions for Amidation of this compound

| Parameter | Condition |

| Nucleophile | Ammonia, primary amines, secondary amines |

| Solvent | Aprotic solvents (e.g., dichloromethane, THF) |

| Base | Excess amine or a non-nucleophilic base (e.g., triethylamine) |

| Temperature | 0 °C to room temperature |

| Reaction Time | Typically 1-3 hours |

Experimental Protocol: Amidation with a Primary Amine

-

Dissolve the primary amine in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by washing with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the resulting amide by recrystallization or column chromatography.

Friedel-Crafts Acylation

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the 4-tert-butylphenoxyacetyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[5] The reaction forms a new carbon-carbon bond and results in the formation of an aryl ketone.

Table 3: Typical Conditions for Friedel-Crafts Acylation

| Parameter | Condition |

| Aromatic Substrate | Activated aromatic or heteroaromatic compounds |

| Catalyst | Lewis acid (e.g., AlCl₃, FeCl₃) |

| Solvent | Anhydrous, non-coordinating solvent (e.g., dichloromethane, carbon disulfide) |

| Temperature | 0 °C to room temperature |

| Reaction Time | Varies depending on the substrate; typically a few hours |

Experimental Protocol: Friedel-Crafts Acylation of an Aromatic Compound

-

In a fume hood, suspend the Lewis acid (e.g., anhydrous AlCl₃) in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of this compound in the same solvent to the suspension.

-

After the addition is complete, add the aromatic substrate dropwise.

-

Allow the reaction to stir at 0 °C and then warm to room temperature until the reaction is complete.

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Visualization of Reaction Pathways

The following diagrams illustrate the key reaction pathways of this compound.

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in 4-tert-Butylphenoxyacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Acyl Chloride Electrophilicity

Acyl chlorides are among the most reactive carboxylic acid derivatives, a property directly attributable to the high electrophilicity of the carbonyl carbon.[1][2] This reactivity makes them invaluable intermediates in organic synthesis, particularly in acylation reactions to form esters, amides, and other carbonyl compounds.[3][4] The magnitude of the carbonyl carbon's partial positive charge is modulated by the electronic and steric nature of the substituent attached to the acyl group.[5] Understanding these substituent effects is crucial for controlling reaction rates and selectivity.

4-tert-butylphenoxyacetyl chloride is a specialized acyl chloride, notably used as a protecting group in RNA synthesis.[6] Its reactivity is of significant interest for optimizing its application in this and other potential synthetic contexts. This guide will deconstruct the factors governing the electrophilicity of its carbonyl carbon.

Theoretical Analysis of Electrophilicity

The electrophilicity of the carbonyl carbon in this compound is a consequence of several competing and reinforcing electronic and steric effects.

Inductive and Resonance Effects of the Substituent

The substituent, 4-tert-butylphenoxy, influences the carbonyl carbon through the intervening methylene (-CH2-) and ether oxygen (-O-) linkages.

-

Inductive Effects (-I): Both the phenoxy oxygen and the acyl chloride chlorine are highly electronegative, exerting a strong electron-withdrawing inductive effect. This pulls electron density away from the carbonyl carbon, increasing its partial positive charge and, consequently, its electrophilicity. The sp2 hybridized carbons of the benzene ring also contribute a modest inductive withdrawal compared to sp3 carbons.[7]

-

Resonance Effects (+M/-M):

-

The phenoxy oxygen possesses lone pairs that can be delocalized into the aromatic ring, a resonance-donating (+M) effect.[8] However, in the context of the entire substituent, this oxygen also withdraws electron density from the acetyl group inductively. When an ether oxygen is not directly conjugated to a pi system, its inductive effect tends to dominate.[6]

-

The tert-butyl group is generally considered to be a weak electron-donating group through induction (+I) and hyperconjugation.[9][10] This donation slightly enriches the electron density of the aromatic ring.

-

The overall electronic effect of the 4-tert-butylphenoxy group is a complex interplay of these factors. The strong inductive withdrawal by the ether oxygen and the chlorine atom is expected to be the dominant factor in determining the high electrophilicity of the carbonyl carbon.

Steric Effects

The bulky tert-butyl group can exert steric hindrance, which may influence the rate of reaction at the carbonyl center, particularly with sterically demanding nucleophiles.[2][11] However, due to the presence of the flexible methylene and ether linkages, the tert-butyl group is sufficiently remote from the carbonyl carbon that its direct steric impact on nucleophilic attack is likely to be minimal for small to moderately sized nucleophiles.

dot graph TD subgraph "Electronic Effects on Carbonyl Carbon" A["4-tert-Butyl Group"] -- "+I (weak donation)" --> B["Phenoxy Ring"]; B -- "-I (withdrawal)" --> C["Ether Oxygen"]; C -- "+M (donation to ring)" --> B; C -- "-I (strong withdrawal)" --> D["Methylene (-CH2-)"]; D -- "-I (weak withdrawal)" --> E["Carbonyl Carbon (δ+)"]; F["Chlorine Atom"] -- "-I (strong withdrawal)" --> E; G["Carbonyl Oxygen"] -- "-I / -M (strong withdrawal)" --> E; end style A fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124 style B fill:#F1F3F4,stroke:#202124,stroke-width:2px,color:#202124 style C fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF style D fill:#F1F3F4,stroke:#202124,stroke-width:2px,color:#202124 style E fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style F fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF style G fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF end

Diagram 1: Electronic Influences on the Carbonyl Carbon

Quantitative Data and Comparative Analysis

Direct quantitative kinetic data for the reactions of this compound are not available in published literature. However, we can estimate its relative reactivity by comparing the electronic properties of its substituent with those of other common substituents using Hammett constants. The Hammett equation (log(k/k₀) = σρ) provides a linear free-energy relationship that quantifies the effect of meta- or para-substituents on the reactivity of a benzene derivative.[12]

While the 4-tert-butylphenoxy group is not a standard substituent for which a Hammett constant is tabulated, we can infer its electronic character by considering its components. The para-tert-butyl group has a Hammett constant (σₚ) of approximately -0.20, indicating it is an electron-donating group.[13] The para-methoxy group (a proxy for the phenoxy ether linkage) has a σₚ of -0.27, also electron-donating due to resonance.[4]

However, in this compound, the aromatic ring is not directly conjugated with the carbonyl group. The electronic effect is transmitted inductively through the ether oxygen and methylene spacer. The primary determinant of the carbonyl's electrophilicity will be the strong inductive withdrawal of the ether oxygen and the chlorine atom. Therefore, this compound is expected to be a highly reactive acyl chloride, likely more reactive than simple alkyl-substituted acyl chlorides like propanoyl chloride, but potentially less reactive than acyl chlorides with strongly electron-withdrawing groups directly attached to the acyl moiety (e.g., chloroacetyl chloride).

| Acyl Chloride | Substituent | Expected Relative Electrophilicity | Key Electronic Effect(s) |

| Acetyl chloride | -CH₃ | High | Weak +I effect from methyl. |

| Propanoyl chloride | -CH₂CH₃ | High | Slightly stronger +I effect than methyl. |

| Benzoyl chloride | -C₆H₅ | Moderate | Resonance stabilization of the ground state reduces electrophilicity compared to alkyl chlorides. |

| Chloroacetyl chloride | -CH₂Cl | Very High | Strong -I effect from the α-chlorine. |

| This compound | -CH₂O-p-C₆H₄-tBu | Very High (Estimated) | Strong -I effect from the ether oxygen and acyl chlorine. |

| p-Nitrobenzoyl chloride | -p-C₆H₄-NO₂ | Extremely High | Strong -I and -M effects from the nitro group, directly conjugated with the carbonyl. |

Table 1: Comparative Electrophilicity of Selected Acyl Chlorides

Experimental Protocol: Kinetic Analysis by UV-Visible Spectrophotometry

The rate of reaction of this compound with a nucleophile can be determined experimentally using UV-Visible spectrophotometry. This method is suitable for reactions where there is a change in absorbance as a reactant is consumed or a product is formed.[3][14][15] The following is a generalized protocol that can be adapted for various nucleophiles (e.g., anilines, phenols).

Principle

The reaction of this compound with a chromophoric nucleophile (e.g., p-nitroaniline) leads to the formation of an amide product. By monitoring the change in absorbance at a wavelength where the reactant and product have different molar absorptivities, the reaction progress can be followed over time. The rate constant can then be extracted by fitting the absorbance vs. time data to an appropriate rate law.

Materials and Instrumentation

-

This compound

-

Nucleophile (e.g., p-nitroaniline)

-

Anhydrous, non-protic solvent (e.g., acetonitrile, dichloromethane)

-

UV-Visible Spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes (1 cm path length)

-

Micropipettes

-

Volumetric flasks

Procedure

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the nucleophile in the chosen solvent at a known concentration (e.g., 1.0 x 10⁻⁴ M).

-

Prepare a stock solution of this compound in the same solvent at a higher concentration (e.g., 1.0 x 10⁻² M). The acyl chloride solution should be prepared fresh due to its reactivity with trace moisture.

-

-

Determination of Analytical Wavelength (λ_max):

-

Record the UV-Vis spectrum of the nucleophile solution to determine its λ_max.

-

Record the UV-Vis spectrum of a solution of the expected product (if available, or after the reaction has gone to completion) to identify a suitable wavelength for monitoring the reaction. This may be the λ_max of the product or a wavelength where the change in absorbance is maximal.

-

-

Kinetic Run:

-

Place a known volume of the nucleophile solution (e.g., 3.0 mL) into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer. Allow the solution to equilibrate to the desired temperature.

-

Set the spectrophotometer to collect absorbance data at the chosen analytical wavelength at fixed time intervals.

-

Initiate the reaction by rapidly injecting a small, precise volume of the this compound stock solution into the cuvette (e.g., 30 µL). The concentration of the acyl chloride should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics with respect to the nucleophile.

-

Immediately start data acquisition and continue until the reaction is complete (i.e., the absorbance becomes constant).

-

-

Data Analysis:

-

Plot the absorbance vs. time data.

-

For a pseudo-first-order reaction, the data should fit the integrated rate law: ln(A∞ - At) = -k't + ln(A∞ - A₀), where A_t is the absorbance at time t, A₀ is the initial absorbance, A∞ is the final absorbance, and k' is the pseudo-first-order rate constant.

-

A plot of ln(A∞ - At) vs. time will yield a straight line with a slope of -k'.

-

The second-order rate constant (k) can be calculated by dividing the pseudo-first-order rate constant (k') by the concentration of the acyl chloride.

-

Diagram 2: Experimental Workflow for Kinetic Analysis

Signaling Pathways and Logical Relationships

The primary "pathway" involving this compound in a chemical context is the nucleophilic acyl substitution mechanism. This is a fundamental reaction pathway in organic chemistry.[16][17]

Diagram 3: General Mechanism of Nucleophilic Acyl Substitution

Conclusion

The electrophilicity of the carbonyl carbon in this compound is predicted to be high, driven primarily by the strong inductive electron-withdrawing effects of the ether oxygen and the acyl chlorine atom. While the tert-butyl group is sterically bulky, its remoteness from the reactive center suggests a minimal impact on the reaction rates with most nucleophiles. The provided theoretical framework and experimental protocol offer a solid foundation for researchers to investigate and utilize this compound in various synthetic applications. Quantitative kinetic studies, as outlined in this guide, are encouraged to further elucidate its precise reactivity profile and expand its utility in chemical synthesis and drug development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]

- 4. web.viu.ca [web.viu.ca]

- 5. byjus.com [byjus.com]

- 6. reddit.com [reddit.com]

- 7. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Hammett equation - Wikipedia [en.wikipedia.org]

- 13. global.oup.com [global.oup.com]

- 14. merel.si [merel.si]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. Mechanism of Acyl Substitution | OpenOChem Learn [learn.openochem.org]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Stability and Decomposition of 4-tert-butylphenoxyacetyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-butylphenoxyacetyl chloride is a reactive chemical intermediate, primarily utilized in organic synthesis, particularly as a protecting group for nucleosides in oligonucleotide synthesis. Its efficacy in these applications is intrinsically linked to its stability and reactivity profile. This technical guide provides a comprehensive overview of the stability and decomposition pathways of this compound, based on established principles of acyl chloride chemistry. It includes detailed experimental protocols for stability assessment and recommendations for handling and storage to ensure its integrity.

Chemical and Physical Properties

This compound is a solid, combustible compound. The presence of the bulky tert-butyl group generally enhances its solubility in organic solvents.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅ClO₂ | --INVALID-LINK-- |

| Molecular Weight | 226.70 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Storage Class | Combustible Solids | --INVALID-LINK-- |

Synthesis

The primary laboratory-scale synthesis of this compound involves the reaction of its parent carboxylic acid, 4-tert-butylphenoxyacetic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation due to the convenient removal of gaseous byproducts (SO₂ and HCl).[1] The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).

Caption: Synthesis of this compound.

Stability and Decomposition

Hydrolysis

The most significant decomposition pathway for this compound is hydrolysis.[2][3] Acyl chlorides are highly susceptible to nucleophilic attack by water, including atmospheric moisture. This reaction is typically rapid and results in the formation of the corresponding carboxylic acid (4-tert-butylphenoxyacetic acid) and hydrochloric acid.

Caption: Mechanism of hydrolysis of this compound.

Due to this reactivity, it is imperative to store and handle this compound under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon).[4]

Thermal Decomposition

Acyl chlorides can be thermally unstable.[5] While specific data for this compound is unavailable, analogous simple acyl chlorides like acetyl chloride undergo thermal decomposition. At elevated temperatures, two potential pathways are elimination to form a ketene and HCl, and decarbonylation to yield an alkyl chloride and carbon monoxide.[6] The presence of the phenoxy group may influence the preferred decomposition pathway.

Caption: Potential thermal decomposition pathways.

Experimental Protocols for Stability Assessment

To obtain quantitative data on the stability of this compound, the following experimental protocols can be employed.

Protocol for Determining Hydrolysis Rate

This protocol outlines a method to determine the rate of hydrolysis using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization or High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the rate of disappearance of this compound and the appearance of 4-tert-butylphenoxyacetic acid in the presence of a controlled amount of water.

Materials:

-

This compound

-

Anhydrous acetonitrile (or other suitable inert solvent)

-

Deionized water

-

Derivatizing agent (e.g., methanol for ester formation for GC-MS analysis, or a UV-active amine for HPLC analysis)

-

Internal standard (e.g., a stable compound with similar properties but different retention time)

-

GC-MS or HPLC system

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of both this compound (as its stable derivative) and 4-tert-butylphenoxyacetic acid at known concentrations in the chosen solvent, each containing a fixed concentration of the internal standard. Analyze these standards to generate calibration curves.

-

Reaction Setup: In a thermostated reaction vessel, prepare a solution of this compound of known concentration in anhydrous acetonitrile.

-

Initiation of Hydrolysis: At time t=0, add a known amount of deionized water to the reaction vessel with vigorous stirring.

-

Time-Point Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

-

Quenching and Derivatization: Immediately quench the reaction in the aliquot by adding an excess of the derivatizing agent. This will convert the remaining this compound into a stable derivative.

-

Analysis: Analyze the derivatized samples by GC-MS or HPLC.

-

Data Analysis: Using the calibration curves, determine the concentrations of the this compound derivative and 4-tert-butylphenoxyacetic acid at each time point. Plot the concentration versus time to determine the reaction kinetics.

Caption: Workflow for hydrolysis rate determination.

Protocol for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a suitable method for determining the thermal stability and decomposition profile.

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Materials:

-

This compound

-

Thermogravimetric Analyzer (TGA)

-

Inert gas (e.g., nitrogen)

Procedure:

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into the TGA sample pan.

-

TGA Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to prevent oxidative decomposition.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 500 °C).

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The resulting thermogram provides information on the thermal stability and the number of decomposition steps.

Analytical Methods for Monitoring Stability

Several analytical techniques can be employed to monitor the purity and degradation of this compound.

| Analytical Technique | Application | Characteristic Signal |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification and monitoring of hydrolysis. | Acyl Chloride: Strong C=O stretch around 1800 cm⁻¹.[7] Carboxylic Acid (degradation product): Broad O-H stretch (3300-2500 cm⁻¹) and C=O stretch around 1700-1725 cm⁻¹. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of the compound and its degradation products (after derivatization). | Provides retention time and mass spectrum for structural elucidation. |

| High-Performance Liquid Chromatography (HPLC) | Quantification of purity and degradation products (after derivatization). | Provides retention time and UV absorbance for quantification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment. | Characteristic chemical shifts for protons and carbons in the molecule. |

Handling and Storage Recommendations

Given its reactivity, particularly with water, the following handling and storage procedures are recommended to maintain the integrity of this compound:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture. The use of a desiccator is advisable.

-

Handling: All manipulations should be carried out in a fume hood, under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to atmospheric moisture.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Due to its reactivity with water, care must be taken during quenching and disposal procedures.

Conclusion

This compound is a valuable reagent whose utility is dependent on its careful handling to prevent premature decomposition. The primary degradation pathway is hydrolysis, which can be mitigated by stringent anhydrous storage and handling conditions. While specific quantitative stability data is sparse, the principles of acyl chloride chemistry provide a robust framework for understanding its stability profile. The experimental protocols outlined in this guide offer a systematic approach for researchers to determine the specific stability parameters of this compound for their particular applications.

References

- 1. savemyexams.com [savemyexams.com]

- 2. Acyl chloride - Wikipedia [en.wikipedia.org]

- 3. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 4. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of 4-tert-butylphenoxyacetyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthesis of 4-tert-butylphenoxyacetyl chloride, a key intermediate in various chemical syntheses. Due to the limited availability of direct experimental spectroscopic data for this compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on the analysis of its precursor, 4-tert-butylphenoxyacetic acid, and established principles of spectroscopic interpretation. A comprehensive experimental protocol for its synthesis is also provided, alongside a visualization of the reaction mechanism.

Spectroscopic Data

The following tables summarize the predicted and experimental spectroscopic data for this compound and its precursor, 4-tert-butylphenoxyacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~7.35 | d | 2H | Ar-H (ortho to O) |

| ~6.90 | d | 2H | Ar-H (meta to O) |

| ~4.90 | s | 2H | -O-CH₂-COCl |

| 1.30 | s | 9H | -C(CH₃)₃ |

Predicted data is based on the known deshielding effect of the acyl chloride group compared to the carboxylic acid group.

Table 2: Experimental ¹H NMR Spectroscopic Data for 4-tert-butylphenoxyacetic acid

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| 10.5 (variable) | br s | 1H | -COOH |

| 7.32 | d | 2H | Ar-H (ortho to O) |

| 6.85 | d | 2H | Ar-H (meta to O) |

| 4.63 | s | 2H | -O-CH₂-COOH |

| 1.29 | s | 9H | -C(CH₃)₃ |

Data sourced from publicly available spectral databases.[1]

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| ~172 | -COCl |

| ~155 | Ar-C (ipso, attached to O) |

| ~145 | Ar-C (ipso, attached to t-Bu) |

| ~127 | Ar-CH (meta to O) |

| ~115 | Ar-CH (ortho to O) |

| ~68 | -O-CH₂- |

| 34.1 | -C(CH₃)₃ |

| 31.5 | -C(CH₃)₃ |

Predicted data is based on established substituent effects on aromatic and aliphatic carbons upon conversion of a carboxylic acid to an acyl chloride.

Table 4: Experimental ¹³C NMR Spectroscopic Data for 4-tert-butylphenoxyacetic acid

| Chemical Shift (δ) [ppm] | Assignment |

| 172.5 | -COOH |

| 155.5 | Ar-C (ipso, attached to O) |

| 144.2 | Ar-C (ipso, attached to t-Bu) |

| 126.8 | Ar-CH (meta to O) |

| 114.5 | Ar-CH (ortho to O) |

| 65.2 | -O-CH₂- |

| 34.1 | -C(CH₃)₃ |

| 31.5 | -C(CH₃)₃ |

Data sourced from publicly available spectral databases.[1]

Infrared (IR) Spectroscopy

Table 5: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (t-butyl) |

| ~1800 | Strong | C=O stretch (acyl chloride) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic) |

| ~1240 | Strong | C-O stretch (aryl ether) |

| ~830 | Strong | C-H bend (para-disubstituted aromatic) |

Predicted data is based on the characteristic vibrational frequencies of functional groups. The C=O stretch of an acyl chloride is significantly higher than that of a carboxylic acid.

Table 6: Experimental IR Spectroscopic Data for 4-tert-butylphenoxyacetic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~2960 | Strong | C-H stretch (t-butyl) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic) |

| ~1240 | Strong | C-O stretch (aryl ether) |

| ~900 | Broad | O-H bend (out-of-plane) |

| ~830 | Strong | C-H bend (para-disubstituted aromatic) |

Data sourced from the NIST Chemistry WebBook.[2]

Experimental Protocols

Synthesis of this compound

This protocol details the conversion of 4-tert-butylphenoxyacetic acid to this compound using thionyl chloride.

Materials:

-

4-tert-butylphenoxyacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or Toluene

-

Dry glassware (round-bottom flask, reflux condenser, dropping funnel)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

-

Gas trap (for HCl and SO₂ byproducts)

Procedure:

-

Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus should be under an inert atmosphere to prevent moisture from entering the reaction. Connect the top of the reflux condenser to a gas trap containing a solution of sodium hydroxide to neutralize the acidic gases produced.

-

Reagent Addition: To the flask, add 4-tert-butylphenoxyacetic acid (1.0 eq). Dissolve the acid in a minimal amount of anhydrous dichloromethane or toluene.

-

Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred solution via the dropping funnel at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, gently heat the reaction mixture to reflux (approximately 40 °C for DCM, or 110 °C for toluene). Maintain the reflux for 2-4 hours, or until the evolution of gas ceases, which indicates the completion of the reaction.

-

Work-up and Purification: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude this compound can be purified by vacuum distillation.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and toxic, and the reaction produces toxic gases (HCl and SO₂). Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Reaction Mechanism and Workflow

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The workflow for this process, from starting material to product, is outlined below.

References

Methodological & Application

Application Notes and Protocols for 4-tert-butylphenoxyacetyl Chloride in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of automated solid-phase oligonucleotide synthesis, the strategic selection of protecting groups for the exocyclic amines of nucleobases is paramount to ensure the synthesis of high-fidelity oligonucleotides. The 4-tert-butylphenoxyacetyl (t-BPA) group, introduced via 4-tert-butylphenoxyacetyl chloride, has emerged as a valuable labile protecting group, particularly in the synthesis of RNA and modified oligonucleotides such as methylphosphonates.[1][2] Its principal advantage lies in its facile removal under milder basic conditions compared to traditional protecting groups like benzoyl (Bz) and isobutyryl (iBu).[1][2] This property is crucial for preventing the degradation of sensitive oligonucleotide backbones and modifications.[1]

These application notes provide a comprehensive overview of the use of this compound in oligonucleotide synthesis, including detailed protocols for the preparation of protected nucleoside phosphoramidites, solid-phase synthesis, and deprotection.

Key Advantages of the 4-tert-butylphenoxyacetyl (t-BPA) Protecting Group

-

Mild Deprotection Conditions: The t-BPA group can be efficiently removed using reagents such as ammonia-saturated methanol or a mixture of ammonium hydroxide and methylamine (AMA), often at room temperature or with gentle heating.[1][3] This contrasts with the harsher conditions typically required for the removal of benzoyl groups, which can involve prolonged heating in concentrated ammonium hydroxide.[4]

-

Reduced Backbone Degradation: The milder deprotection conditions associated with the t-BPA group minimize the risk of backbone cleavage, especially in sensitive RNA molecules and their analogs.[1]

-

Compatibility: t-BPA protected phosphoramidites are compatible with standard phosphoramidite chemistry and automated DNA/RNA synthesizers.

Data Presentation

Table 1: Comparison of Deprotection Conditions for Exocyclic Amine Protecting Groups

| Protecting Group | Reagent | Temperature (°C) | Time | Reference |

| 4-tert-butylphenoxyacetyl (t-BPA) | Ammonia-saturated Methanol | Room Temperature | 2 hours | [1] |

| 4-tert-butylphenoxyacetyl (t-BPA) | Ammonium hydroxide/Methylamine (AMA) (1:1 v/v) | 65 | 10 minutes | [3] |

| Benzoyl (Bz) | Concentrated Ammonium Hydroxide | 55 | 8-16 hours | [4] |

| Isobutyryl (iBu) | Concentrated Ammonium Hydroxide | 55 | 8-16 hours | [4] |

Table 2: Representative Yield and Purity of a Model Oligonucleotide

| Protecting Group Strategy | Crude Yield (OD Units) | Purity by RP-HPLC (%) | Reference |

| t-BPA on dA, dC, dG | Not explicitly quantified, but described as yielding clean product with minimal backbone degradation. | High, as determined by RP-HPLC and MALDI-TOF MS. | [1] |

| Standard (Bz on dA, dC; iBu on dG) | ~10-20 (for a 20-mer) | ~80-90 (Trityl-on) | General knowledge |

Note: Direct comparative studies with identical sequences and synthesis conditions are limited in the literature. The data presented for the standard protecting groups is a general representation.

Experimental Protocols

Protocol 1: Synthesis of N-4-tert-butylphenoxyacetyl-5'-O-DMT-2'-deoxynucleoside-3'-O-phosphoramidites

This protocol describes the general procedure for the protection of the exocyclic amines of deoxyadenosine (dA), deoxycytidine (dC), and deoxyguanosine (dG) with the 4-tert-butylphenoxyacetyl group, followed by phosphitylation to yield the corresponding phosphoramidite monomers.

Materials:

-

5'-O-(4,4'-Dimethoxytrityl)-2'-deoxynucleoside (dA, dC, or dG)

-

This compound

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

Silica gel for column chromatography

-

Ethyl acetate, hexane, triethylamine (for chromatography)

Procedure:

-

N-Acylation: a. Dissolve the 5'-O-DMT-2'-deoxynucleoside (1 equivalent) in anhydrous pyridine. b. Cool the solution to 0 °C in an ice bath. c. Add this compound (1.2 equivalents for dA and dC, 1.5 equivalents for dG) dropwise with stirring. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. e. Upon completion, quench the reaction with methanol and evaporate the solvent under reduced pressure. f. Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. h. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane containing 0.5% triethylamine.

-

Phosphitylation: a. Dry the purified N-acylated nucleoside by co-evaporation with anhydrous acetonitrile. b. Dissolve the dried product in anhydrous dichloromethane under an argon atmosphere. c. Add N,N-diisopropylethylamine (DIPEA) (3 equivalents). d. Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise and stir at room temperature for 1-2 hours. e. Monitor the reaction by TLC. Upon completion, quench with methanol. f. Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. h. Purify the final phosphoramidite by precipitation from a concentrated ethyl acetate solution into cold hexane or by flash chromatography on silica gel pre-treated with triethylamine.

Protocol 2: Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard cycle for automated solid-phase synthesis using t-BPA protected phosphoramidites.

Materials:

-

DNA/RNA synthesizer

-

Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside

-

t-BPA protected phosphoramidite solutions in anhydrous acetonitrile (0.1 M)

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole in acetonitrile)

-

Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)

-

Oxidizer solution (iodine in THF/pyridine/water)

-

Deblocking solution (3% trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile

Procedure (Automated Synthesizer Cycle):

-

Deblocking (Detritylation): The 5'-DMT group of the support-bound nucleoside is removed with the deblocking solution.

-

Coupling: The t-BPA protected phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizer solution.

-

This four-step cycle is repeated for each subsequent nucleotide in the desired sequence.

Protocol 3: Cleavage and Deprotection of Oligonucleotides

This protocol describes a mild deprotection procedure for oligonucleotides synthesized with t-BPA protecting groups.

Materials:

-

Oligonucleotide bound to CPG support

-

Ammonia-saturated methanol (prepared by bubbling ammonia gas through anhydrous methanol at 0 °C)

-

or Ammonium hydroxide/40% aqueous methylamine (AMA) (1:1 v/v)

-

Sterile, nuclease-free water

-

Diethyl ether

Procedure:

-

Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.

-

Method A (Ammonia-Saturated Methanol): a. Add ammonia-saturated methanol to the vial to cover the support. b. Incubate at room temperature for 2 hours or at 55 °C for 15-30 minutes.[1]

-

Method B (AMA): a. Add the AMA solution to the vial. b. Incubate at 65 °C for 10-15 minutes.[3]

-

After incubation, cool the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

-

Wash the CPG support with 50% aqueous ethanol to recover any remaining product and combine the washes with the supernatant.

-

Evaporate the combined solution to dryness under vacuum.

-

To remove the 4-tert-butylphenoxyacetamide byproduct, wash the dried residue with diethyl ether and decant the ether.

-

Redissolve the crude oligonucleotide in sterile, nuclease-free water.

-

The oligonucleotide is now ready for purification by HPLC or other methods.

Conclusion

The use of this compound to install the t-BPA protecting group on nucleobases offers a significant advantage in oligonucleotide synthesis, particularly for sensitive molecules. The milder deprotection conditions reduce the risk of product degradation, leading to higher purity and yield of the desired oligonucleotide. The protocols provided herein offer a comprehensive guide for researchers and professionals to effectively implement this valuable tool in their synthesis workflows.

References

- 1. Synthesis of oligodeoxynucleoside methylphosphonates utilizing the tert-butylphenoxyacetyl group for exocyclic amine protection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of oligodeoxynucleoside methylphosphonates utilizing the tert-butylphenoxyacetyl group for exocyclic amine protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glenresearch.com [glenresearch.com]

- 4. benchchem.com [benchchem.com]

Application Notes & Protocols for t-BPA Exocyclic Amine Protection in DNA/RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes: The Role of the tert-Butylphenoxyacetyl (t-BPA) Group

The chemical synthesis of DNA and RNA oligonucleotides is a cornerstone of modern molecular biology and drug development. The process relies on the sequential addition of phosphoramidite building blocks to a growing chain on a solid support. A critical aspect of this chemistry is the use of protecting groups to prevent unwanted side reactions on the exocyclic amines of the nucleobases (Adenine, Guanine, and Cytosine).

The tert-Butylphenoxyacetyl (t-BPA) group is a labile acyl protecting group designed for this purpose. Its unique structure offers several advantages over traditional protecting groups like benzoyl (Bz) for dC and dA, and isobutyryl (iBu) for dG.

Key Advantages of the t-BPA Protecting Group:

-

Rapid Deprotection: The t-BPA group is significantly more labile than standard acyl groups, allowing for much faster removal under milder basic conditions.[1][2] This accelerates the overall workflow and is particularly beneficial for high-throughput synthesis.

-

Reduced Side Reactions: The mild deprotection conditions required for t-BPA minimize base modifications and backbone degradation, which can occur with harsher, prolonged treatments needed for traditional groups.[2][3][4] Specifically, it helps in reducing depurination of deoxyadenosine residues.[3][4]

-

Orthogonality in RNA Synthesis: In RNA synthesis, the 2'-hydroxyl group is typically protected by a silyl group, such as tert-butyldimethylsilyl (TBDMS or TBS). The t-BPA group can be removed quickly under ammoniacal conditions that do not significantly cleave the 2'-TBS group, preventing RNA strand degradation.[5]

-

Enhanced Solubility: The bulky tert-butyl moiety increases the solubility of the phosphoramidite monomers in organic solvents like acetonitrile, which is beneficial for the efficiency of the coupling steps during automated synthesis.[5]

-

Compatibility with Advanced Analogs: The t-BPA group has been successfully used in the synthesis of sensitive oligonucleotide analogs, such as methylphosphonates, where its mild removal conditions are crucial for preserving the modified backbone.[2]

Workflow Visualization

The following diagram illustrates the general workflow for solid-phase oligonucleotide synthesis utilizing t-BPA protected phosphoramidites.

Quantitative Data: Deprotection Conditions

The primary advantage of the t-BPA group is the significant reduction in deprotection time. The following table summarizes typical deprotection conditions compared to standard protecting groups.

| Protecting Group Strategy | Reagent | Temperature (°C) | Time | Notes |

| t-BPA | Ethanolamine (EA) | Room Temp. | 15-20 min | Efficient deprotection without heat.[1] |

| t-BPA | Hydrazine/EA/MeOH Mixture | Room Temp. | 3-5 min | Extremely rapid; enables in-line deprotection on a synthesizer.[1] |

| t-BPA | Ammonia Saturated Methanol | Room Temp. | ~2 hours | Mild conditions suitable for sensitive backbones like methylphosphonates.[2] |